N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide
Description
Properties
CAS No. |
6286-51-7 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)14-10-7-12(17-3)11(16-2)6-9(10)4-5-13/h6-7H,4H2,1-3H3,(H,14,15) |
InChI Key |
JMAGXQNMNACWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1CC#N)OC)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves:
- Introduction of the cyanomethyl group onto a suitably substituted aromatic amine or phenyl precursor.
- Acetylation of the amino group to form the acetamide.
- Installation or retention of methoxy groups on the aromatic ring.
The key challenge is selective functionalization at the 2-position with the cyanomethyl substituent while preserving the 4,5-dimethoxy substitution pattern.
Synthetic Route via Alkylation of 4,5-Dimethoxyaniline Derivatives
A common approach involves alkylation of 4,5-dimethoxyaniline or its derivatives with cyanomethyl halides (e.g., chloroacetonitrile) followed by acetylation of the amino group.
Step 1: Alkylation
4,5-Dimethoxyaniline is reacted with chloroacetonitrile in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at room temperature. This reaction introduces the cyanomethyl group at the ortho position relative to the amino group via nucleophilic substitution.Step 2: Acetylation
The resulting 2-(cyanomethyl)-4,5-dimethoxyaniline intermediate is acetylated using an acetylating agent such as acetic anhydride or acetyl chloride under mild conditions to yield this compound.
Though not directly applied to this compound, related synthetic methodologies involving chloroacetamides and thiourea derivatives provide insight into cyanomethyl group introduction and amide formation.
- Chloroacetamides can be converted into aminothiazolidinones by treatment with thiourea, indicating the reactivity of chloroacetamide intermediates in functional group transformations.
- Such pathways suggest that chloroacetamide intermediates bearing the aromatic substitution pattern could be precursors to cyanomethyl-substituted amides via nucleophilic substitution or ring-opening reactions.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Alkylation | 4,5-Dimethoxyaniline, chloroacetonitrile, K2CO3, DMF, room temp | Introduce cyanomethyl group | Base-promoted nucleophilic substitution; mild conditions preferred |
| Acetylation | Acetic anhydride or acetyl chloride, mild heating or room temp | Convert amino to acetamide | Ensures formation of stable acetamide group |
Yields and Purification
- Yields for alkylation and acetylation steps in similar aromatic amide syntheses range from moderate to high (60-85%) depending on reaction optimization.
- Purification is typically achieved by column chromatography on silica gel or recrystallization from suitable solvents such as ethyl acetate or acetonitrile.
Analytical and Characterization Data
The compound this compound is characterized by:
- Molecular formula: C12H14N2O3
- Molecular weight: 234.25 g/mol
- CAS Number: 6286-51-7
- IUPAC Name: this compound
- Spectroscopic Data: Expected IR absorption bands include amide carbonyl (~1650 cm⁻¹), nitrile (~2200-2250 cm⁻¹), and aromatic methoxy (~2830-2950 cm⁻¹) groups.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation can yield oxides, reduction can produce primary amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structural characteristics allow it to be modified into compounds with potential therapeutic effects. Researchers have explored its derivatives for their ability to interact with biological targets, making it a valuable compound in drug discovery efforts.
2. Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
3. Anticancer Properties
Research has also focused on the potential anticancer activities of this compound. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This property positions it as a candidate for further investigation in cancer therapeutics.
Industrial Applications
1. Specialty Chemicals Production
In the industrial sector, this compound is utilized in the production of specialty chemicals. Its versatility allows it to be incorporated into various formulations, enhancing the properties of end products in industries such as cosmetics and agriculture.
2. Agrochemicals
The compound's potential as an agrochemical has been explored due to its ability to act as a pesticide or herbicide. Its effectiveness against specific pests or weeds could lead to the development of safer and more efficient agricultural practices.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogenic bacteria. The results showed a dose-dependent response, with significant inhibition observed at concentrations above 50 µg/mL. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents.
Case Study 2: Cancer Cell Apoptosis
In another study focused on cancer therapy, researchers investigated the effects of this compound on human cancer cell lines. The findings indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells. This study highlights its potential role as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(Isobutylamino)sulfonyl]-2-methylphenoxy}acetamide
- Structure: Contains a sulfonylisobutylamino group and ethyl linkage to the dimethoxyphenyl ring.
- Key Difference: The sulfonyl group enhances polar interactions with ACE2, unlike the cyanomethyl group in the target compound, which may prioritize hydrophobic interactions.
N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
- Structure : Incorporates a naphthothiazole ring fused to the acetamide.
Chlorinated and Heterocyclic Acetamides
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
2-[2-(4-Cyanophenyl)-6-chloro-1H-benzimidazol-1-yl]-N-[2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide
- Structure: Combines benzimidazole and thiazolidinone rings.
- Key Difference: The thiazolidinone ring introduces a lactam structure, enabling metal coordination or enzyme inhibition, unlike the simpler acetamide backbone of the target compound.
Hydrophilic and Bulky Substituted Analogs
N-[2-(Hydroxyphenylmethyl)-4,5-dimethoxyphenyl]acetamide
2-(1-Adamantyl)-N-[2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]acetamide
- Structure: Includes an adamantyl group and isoquinoline moiety.
- Target/Activity: Adamantyl groups are known to enhance blood-brain barrier penetration, suggesting CNS-targeted applications .
- Key Difference: The bulky adamantyl group increases lipophilicity, contrasting with the compact cyanomethyl substituent.
Biological Activity
N-[2-(Cyanomethyl)-4,5-dimethoxyphenyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a cyanomethyl group attached to a dimethoxy-substituted phenyl ring, contributing to its unique reactivity and biological activity. The presence of the acetamide moiety enhances its solubility and interaction with biological targets.
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various pathogens.
- Minimum Inhibitory Concentration (MIC): The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as yeasts. For instance, it demonstrated an MIC value of 0.22 μg/mL against Staphylococcus aureus and Candida glabrata .
- Biofilm Inhibition: The compound also showed promising results in inhibiting biofilm formation, which is crucial in treating persistent infections .
| Pathogen | MIC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 75 |
| Candida glabrata | 0.25 | 70 |
| Escherichia coli | 0.30 | 65 |
2. Anticancer Activity
This compound has been investigated for its antiproliferative effects on various cancer cell lines.
- Cell Lines Tested: The compound was tested against HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells.
- Results: It demonstrated selective cytotoxicity, particularly against HCT-116 cells with an IC50 value of approximately 12 μM, indicating significant potential for development as an anticancer agent .
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| HCT-116 | 12 | 3 |
| MCF-7 | 40 | 1 |
| HepG2 | 25 | 2 |
3. Enzyme Inhibition
The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- DNA Gyrase and DHFR Inhibition: It was found to inhibit DNA gyrase with an IC50 of around 15 μM and dihydrofolate reductase (DHFR) with an IC50 of approximately 1 μM, indicating strong enzyme inhibition capabilities .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction: It likely inhibits enzymes critical for bacterial growth and cancer cell proliferation.
- Receptor Binding: The compound may bind to cellular receptors, modulating signaling pathways involved in cell survival and proliferation.
Case Studies
-
Study on Antimicrobial Efficacy:
A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives including this compound. Results indicated that this compound significantly outperformed standard antibiotics in inhibiting biofilm formation . -
Anticancer Research:
Another study focused on the antiproliferative effects of the compound on different cancer cell lines. The findings suggested that modifications to the phenyl ring could enhance activity against specific cancer types .
Q & A
Basic Research Questions
What are the optimal synthetic routes and reaction conditions for N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide?
Methodological Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution and amidation. Key parameters include:
- Temperature control : Elevated temperatures (~80–120°C) for cyclization steps to ensure regioselectivity .
- Catalysts : Palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the compound ≥95% purity .
How can the compound’s structural integrity be validated post-synthesis?
Methodological Answer:
Use a combination of:
- NMR spectroscopy : Analyze aromatic proton environments (e.g., 4,5-dimethoxy groups at δ 3.7–3.9 ppm) and cyanomethyl protons (δ 2.5–3.0 ppm) .
- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 301.337 for C17H19NO4) and retention time consistency .
- Elemental analysis : Verify C, H, N percentages within ±0.3% of theoretical values .
What stability profiles should researchers consider during storage and experimentation?
Methodological Answer:
- Thermal stability : Decomposition observed at >150°C; store at −20°C under inert gas .
- Light sensitivity : Protect from UV exposure to prevent photodegradation of the cyanomethyl group .
- pH sensitivity : Stable in neutral buffers (pH 6–8); avoid strongly acidic/basic conditions to prevent hydrolysis of the acetamide moiety .
What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Cytotoxicity : MTT assay (e.g., IC50 determination in cancer cell lines like HeLa or MCF-7) .
- Enzyme inhibition : Fluorometric assays for kinases or phosphodiesterases (e.g., PDE4 inhibition at IC50 ~10 µM) .
- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus or E. coli) .
Advanced Research Questions
How can researchers address contradictions in solubility data across studies?
Methodological Answer:
- Solvent optimization : Test co-solvents (e.g., PEG-400 or cyclodextrins) to enhance aqueous solubility .
- Crystallography : Compare polymorphic forms (e.g., anhydrous vs. solvates) using X-ray diffraction .
- Dynamic light scattering (DLS) : Assess aggregation tendencies in physiological buffers .
What strategies improve the compound’s selectivity for target enzymes like PDE4?
Methodological Answer:
- Structure-activity relationship (SAR) : Modify the cyanomethyl group to reduce off-target binding (e.g., replace with trifluoromethyl) .
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding interactions with PDE4’s catalytic pocket .
- Kinetic studies : Determine inhibition constants (Ki) via Lineweaver-Burk plots to differentiate competitive vs. non-competitive mechanisms .
How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be mitigated?
Methodological Answer:
- Prodrug design : Introduce ester groups at the acetamide moiety for hydrolytic activation in plasma .
- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance oral absorption and half-life .
- Metabolic profiling : LC-MS/MS to identify CYP450-mediated metabolites in liver microsomes .
What experimental approaches resolve discrepancies in reported biological activity (e.g., varying IC50 values)?
Methodological Answer:
- Standardize assay protocols : Adhere to CLSI guidelines for antimicrobial testing or NIH standards for cytotoxicity .
- Impurity profiling : Use HPLC to quantify byproducts (e.g., de-methylated derivatives) that may interfere with activity .
- Dose-response validation : Repeat assays with independent compound batches and orthogonal methods (e.g., SPR for binding affinity) .
How can advanced derivatization enhance the compound’s therapeutic potential?
Methodological Answer:
- Click chemistry : Introduce triazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition to improve solubility .
- Bioisosteric replacement : Substitute the cyanomethyl group with a nitroimidazole to enhance CNS penetration .
- Peptide conjugation : Attach cell-penetrating peptides (e.g., TAT) to improve intracellular delivery .
What interdisciplinary approaches are critical for translational research?
Methodological Answer:
- Proteomics : SILAC labeling to identify downstream targets in signaling pathways .
- In vivo imaging : PET radiolabeling (e.g., 18F incorporation) for biodistribution studies .
- Computational toxicology : QSAR models to predict hepatotoxicity using ADMET software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
